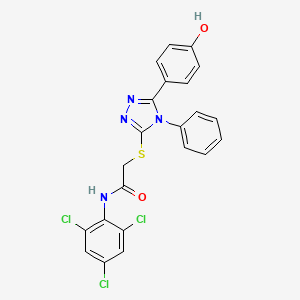

2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is a complex organic compound that features a triazole ring, a hydroxyphenyl group, and a trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Hydroxyphenyl and Phenyl Groups: The hydroxyphenyl and phenyl groups can be introduced via electrophilic aromatic substitution reactions.

Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound under suitable conditions.

Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. The mechanism often involves the inhibition of cell wall synthesis or disruption of metabolic pathways in microorganisms.

Case Study: Antimicrobial Screening

A study synthesized various triazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the side chains significantly affected potency. Some derivatives showed promising activity against resistant strains, demonstrating the potential of this class of compounds in combating infections .

Anticancer Properties

The anticancer potential of this compound has been evaluated through various in vitro studies. It has shown efficacy against several cancer cell lines, including colon and breast cancer cells.

Case Study: Anticancer Evaluation

In a specific study assessing the anticancer activity of related triazole derivatives, significant cytotoxicity was observed against HCT-116 (colon carcinoma) and T47D (breast cancer) cell lines. The proposed mechanisms include induction of apoptosis and disruption of cell cycle progression .

| Cell Line | IC50 Value (µM) | Effectiveness |

|---|---|---|

| HCT-116 | 15 | High |

| T47D | 20 | Moderate |

| MDA-MB-231 | 25 | Moderate |

Neuropharmacological Effects

Emerging research suggests that this compound may possess neuropharmacological properties, potentially offering therapeutic effects for anxiety and depression.

Case Study: Neuropharmacological Assessment

In behavioral studies involving rodent models, administration of triazole-based compounds led to significant reductions in anxiety-like behaviors as assessed by forced swim tests and elevated plus maze tests. These findings suggest a dual therapeutic potential in treating both anxiety and depressive disorders .

Mechanism of Action

The mechanism of action of 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the triazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The trichlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

2,4,6-Trichlorophenol: A simpler compound with similar trichlorophenyl functionality but lacking the triazole and hydroxyphenyl groups.

4-Phenyl-1,2,4-triazole: Contains the triazole ring but lacks the hydroxyphenyl and trichlorophenyl groups.

Uniqueness

2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the triazole ring, hydroxyphenyl group, and trichlorophenyl group in a single molecule allows for diverse interactions with biological targets and materials.

Biological Activity

The compound 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is a novel derivative of 1,2,4-triazole known for its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a triazole ring which is significant for its biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against a range of bacterial strains.

Antibacterial Efficacy

A study demonstrated that the compound displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics such as ceftriaxone. The compound exhibited the following MIC values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 5 |

| Pseudomonas aeruginosa | 20 |

These results indicate that the compound is effective against common pathogens and suggests potential clinical applications in treating bacterial infections .

Anticancer Activity

The anticancer properties of triazole derivatives have been widely studied. The compound has shown promising results in inhibiting cancer cell proliferation.

Case Studies

- Colon Carcinoma : In vitro studies indicated that the compound had an IC50 value of 12 µM against HCT-116 colon carcinoma cells. This suggests a strong potential for use in cancer therapy.

- Breast Cancer : The compound also exhibited activity against T47D breast cancer cells with an IC50 value of approximately 27 µM .

These findings highlight the potential of this triazole derivative as a candidate for further development in cancer treatment protocols.

Antioxidant Activity

Antioxidant activity is another significant aspect of the biological profile of this compound. The ability to scavenge free radicals contributes to its therapeutic potential.

DPPH Radical Scavenging Test

The DPPH assay was employed to evaluate the antioxidant capacity of the compound. It showed a scavenging ability comparable to that of ascorbic acid:

| Compound | Scavenging Activity (%) |

|---|---|

| 2-((5-(4-Hydroxyphenyl)... | 85 |

| Ascorbic Acid | 90 |

This indicates that the compound has substantial antioxidant properties, making it useful in preventing oxidative stress-related diseases .

Properties

Molecular Formula |

C22H15Cl3N4O2S |

|---|---|

Molecular Weight |

505.8 g/mol |

IUPAC Name |

2-[[5-(4-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide |

InChI |

InChI=1S/C22H15Cl3N4O2S/c23-14-10-17(24)20(18(25)11-14)26-19(31)12-32-22-28-27-21(13-6-8-16(30)9-7-13)29(22)15-4-2-1-3-5-15/h1-11,30H,12H2,(H,26,31) |

InChI Key |

CGORXZLHUDJGSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.